
4-Amino-N-mesitylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N-mesitylbenzamide is a chemical compound with the molecular formula C16H18N2O and a molecular weight of 254.33 . It is used as a specialty product for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact structure is not provided in the search results.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 254.33 .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
4-Amino-N-mesitylbenzamide and its derivatives have been extensively studied for their anticonvulsant properties. A series of 4-aminobenzamides, including derivatives of primary and secondary amines, were evaluated for anticonvulsant effects in mice. These compounds showed efficacy against seizures induced by electroshock and pentylenetetrazole (metrazole) and in the rotorod assay for neurologic deficit. Notably, d,l-4-amino-N-(alpha-methylbenzyl)-benzamide, a compound with a second aromatic ring, displayed a high level of activity, with an anti-maximal electroshock seizure (MES) ED50 of 18.02 mg/kg in mice and a protective index (PI) of 9.5, favorably comparing to phenobarbital and phenytoin in similar assays (Clark et al., 1984).
Neurotoxicological Properties
A study on 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB) revealed its significant anti-MES activity and low neurotoxicity, indicating potential for future pharmacological development. The study reported ED50 and TD50 values for 4-AEPB in mice, with a protective index indicating safety margin. This research contributes to understanding the anticonvulsant properties of 4-aminobenzamide derivatives (Diouf et al., 1997).
Anticancer and Antibacterial Activities
Novel 2-amino-4-phenylthiazole derivatives containing amide moiety, structurally related to this compound, were synthesized and evaluated for anticancer and antibacterial activities. These compounds showed potent activities against various cancer cell lines, with some derivatives exhibiting moderate antibacterial activity. This research highlights the potential of this compound analogs in developing new anticancer and antibacterial agents (Zhang et al., 2017).
Antioxidant Activity
Amino-substituted benzamide derivatives, including those related to this compound, have shown potential as powerful antioxidants. Electrochemical studies on these derivatives provide insights into their free radical scavenging activity. This research contributes to understanding the antioxidant properties of amino-substituted benzamides and their potential therapeutic applications (Jovanović et al., 2020).
Antiarrhythmic Agents
Compounds structurally related to this compound have been synthesized and evaluated as potential antiarrhythmic agents. These compounds demonstrated activity in prolonging the effective refractory period of isolated rabbit atria and showed prophylactic activity against ouabain-induced arrhythmias, indicating their potential use in treating cardiac arrhythmias (Yung et al., 1972).
Safety and Hazards
The safety data sheet for 4-Amino-N-mesitylbenzamide indicates that it should be handled with care to avoid contact with skin and eyes, and to prevent ingestion and inhalation . It is classified under the GHS07 hazard pictogram, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation .
Eigenschaften
IUPAC Name |
4-amino-N-(2,4,6-trimethylphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-10-8-11(2)15(12(3)9-10)18-16(19)13-4-6-14(17)7-5-13/h4-9H,17H2,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJCLVXGKIJXKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
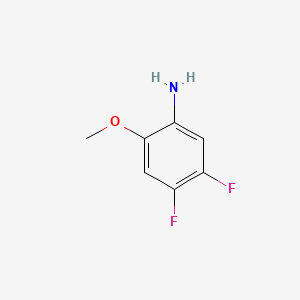
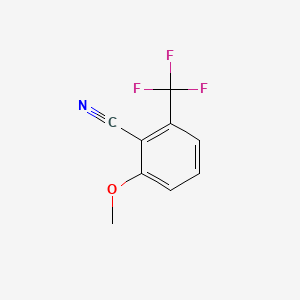
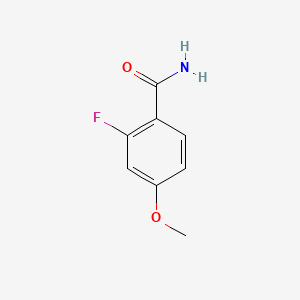
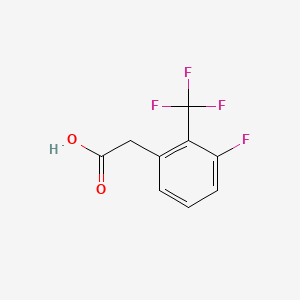



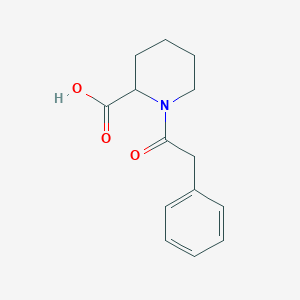
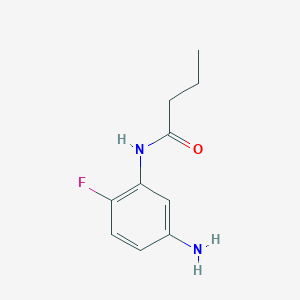
![2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid](/img/structure/B1319583.png)
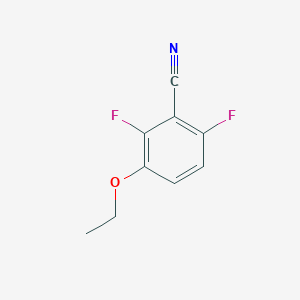
![2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1319587.png)


